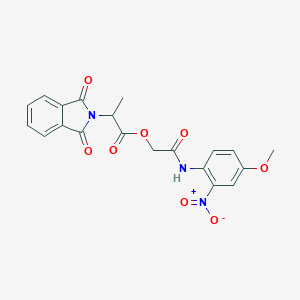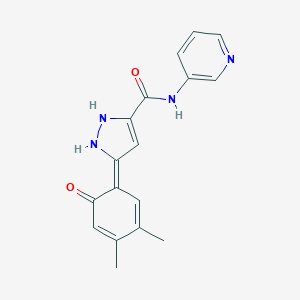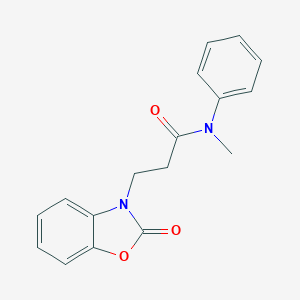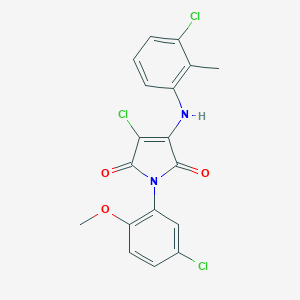
2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitroaniline derivative with a phthalimide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The addition of a methoxy group to the nitroaniline compound.
Condensation: The reaction of the methoxy-nitroaniline with a phthalimide derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, followed by condensation reactions in controlled environments. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the nitro group to an amine group is possible using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for biological imaging and diagnostics.
Medicine
Industry
Materials Science: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phthalimide moiety can interact with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)butanoate
- [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)pentanoate
Uniqueness
The unique combination of a nitroaniline derivative and a phthalimide moiety in 2-((4-Methoxy-2-nitrophenyl)amino)-2-oxoethyl 2-(1,3-dioxoisoindolin-2-yl)propanoate provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C20H17N3O8 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24) |
Clé InChI |
OTCOMWZYKSTOKZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)
![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
![methyl N-[2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate](/img/structure/B254482.png)

![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)

![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)
